molecular formula C17H16ClNO B11841962 1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 7477-80-7

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B11841962
CAS No.: 7477-80-7
M. Wt: 285.8 g/mol
InChI Key: NJKMKSJWEQLMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound known for its unique structure and properties It consists of a chlorophenyl group attached to a quinoline moiety via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydroquinoline in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at reflux temperature.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-(1H-quinolin-2-yl)ethanone: Differing in the position of the quinoline moiety.

    1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone: Differing in the halogen substituent on the phenyl ring.

Properties

CAS No.

7477-80-7

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C17H16ClNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2

InChI Key

NJKMKSJWEQLMGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.